BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2-Methyl-1-
phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butene

Cat. No.: B12662574

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 2-Methyl-1-phenyl-1-butene, with a focus on its relevance to
chemical research and drug development.

Chemical Structure and Formula

2-Methyl-1-phenyl-1-butene is an organic compound with the chemical formula C11H14.[1][2]
Its structure consists of a butene chain with a methyl group at the second carbon and a phenyl
group at the first carbon. This substitution pattern gives rise to two geometric isomers: (E)-2-
Methyl-1-phenyl-1-butene and (2)-2-Methyl-1-phenyl-1-butene.

Chemical Structures:

e (E)-2-Methyl-1-phenyl-1-butene: The phenyl group and the ethyl group are on opposite
sides of the double bond.

e (Z)-2-Methyl-1-phenyl-1-butene: The phenyl group and the ethyl group are on the same
side of the double bond.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-1-phenyl-1-butene is presented
in the table below. It is a colorless to slightly yellow liquid with a characteristic pungent odor.[3]
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It is soluble in common organic solvents such as alcohols, ethers, and ketones.[3]

Property Value Reference(s)
Molecular Formula CiiHis [1][2]
Molecular Weight 146.23 g/mol [1][2]
Appearance (.:ok.)rless to slightly yellow 3]
liquid

Odor Pungent [3]

Boiling Point ~200-204 °C [3]

Melting Point -38t0-36 °C [3]

Density ~0.9 g/cm?3 [3]

CAS Number 56253-64-6 [1112]

Spectroscopic Data

The characterization of (E) and (Z) isomers of 2-Methyl-1-phenyl-1-butene is achieved

through various spectroscopic techniques. A summary of available data is provided below.

Spectroscopic Data

(E)-2-Methyl-1-phenyl-1-
butene

(2)-2-Methyl-1-phenyl-1-
butene

1H NMR

Specific peak assignments

require experimental data.

Specific peak assignments

require experimental data.

13C NMR

Available in spectral

databases.[2]

Available in spectral

databases.[4]

IR Spectroscopy

Available in spectral

databases.

Available in spectral

databases.[4]

Mass Spectrometry (GC-MS)

Molecular ion (M*) peak at m/z
146.[2]

Molecular ion (M*) peak at m/z
146.[4]
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Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of the (E) and (Z) isomers of 2-Methyl-1-phenyl-1-butene can
be achieved using well-established olefination reactions. The choice of reagents and reaction
conditions dictates the stereochemical outcome.

Synthesis of (E)-2-Methyl-1-phenyl-1-butene via the
Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of (E)-
alkenes with high stereoselectivity.[1][5][6] The reaction involves a phosphonate-stabilized
carbanion reacting with a ketone.

Reaction Scheme:
Detailed Methodology:

o Preparation of the Phosphonate Reagent: The required phosphonate reagent, diethyl (1-
methylpropyl)phosphonate, can be synthesized via the Michaelis-Arbuzov reaction of 2-
bromobutane with triethyl phosphite.

» Ylide Formation: The phosphonate is deprotonated using a strong base, such as sodium
hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like
tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g.,
nitrogen or argon).

o Olefination Reaction: Propiophenone is added dropwise to the solution of the phosphonate
carbanion at a controlled temperature, typically ranging from 0 °C to room temperature.

o Work-up and Purification: The reaction is quenched with a saturated aqueous solution of
ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or
ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate, and concentrated under reduced pressure. The crude product is then
purified by flash column chromatography on silica gel to yield the pure (E)-isomer.
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Synthesis of (Z)-2-Methyl-1-phenyl-1-butene via the
Wittig Reaction

The Wittig reaction, particularly with non-stabilized ylides, generally favors the formation of (2)-
alkenes.[7][8][9]

Reaction Scheme:
Detailed Methodology:

o Preparation of the Phosphonium Salt: Ethyltriphenylphosphonium bromide is prepared by the
reaction of triphenylphosphine with ethyl bromide in a suitable solvent like toluene or
acetonitrile.

» Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g.,
THF) under an inert atmosphere. A strong, non-nucleophilic base, such as n-butyllithium (n-
BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), is added at low temperature (e.g., -78
°C or 0 °C) to generate the ylide, which is typically a deeply colored solution.

» Olefination Reaction: Propiophenone is added to the ylide solution at low temperature. The
reaction mixture is then allowed to warm to room temperature and stirred until completion.

o Work-up and Purification: The reaction is quenched with a saturated aqueous solution of
ammonium chloride. The product is extracted with an organic solvent. The combined organic
extracts are washed, dried, and concentrated. The crude product, which contains
triphenylphosphine oxide as a byproduct, is purified by column chromatography to isolate the
(2)-isomer.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of 2-Methyl-
1-phenyl-1-butene isomers.
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Caption: A generalized workflow for the synthesis and subsequent analysis of 2-Methyl-1-
phenyl-1-butene isomers.

Applications in Drug Development

While 2-Methyl-1-phenyl-1-butene itself is primarily used as a chemical intermediate, the
broader 2-phenyl-1-butene scaffold is of interest in medicinal chemistry.[3] The introduction of
various functional groups onto this core structure can lead to compounds with diverse
pharmacological activities.

The phenylbutene moiety can serve as a lipophilic fragment that can interact with hydrophobic
pockets in biological targets. The double bond offers a site for further chemical modification,
and the methyl group can influence the compound's conformation and metabolic stability.

Research into related structures has shown that phenylalkene derivatives can exhibit a range
of biological activities, including but not limited to:

» Anti-inflammatory Effects: Phenylbutene derivatives have been investigated for their potential
as anti-inflammatory agents.
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» Anticancer Properties: Certain compounds containing a phenylalkene scaffold have been
explored for their cytotoxic effects on cancer cell lines.

e Receptor Modulation: The 2-phenyl scaffold has been incorporated into molecules designed
to interact with specific receptors, such as serotonin receptors.[10][11][12]

The synthesis of libraries of 2-Methyl-1-phenyl-1-butene derivatives allows for structure-
activity relationship (SAR) studies, which are crucial in the lead optimization phase of drug
discovery.

Analytical Methodologies

The analysis of 2-Methyl-1-phenyl-1-butene, particularly the separation and quantification of
its (E) and (Z) isomers, is typically performed using chromatographic techniques.

e Gas Chromatography-Mass Spectrometry (GC-MS): GC is an effective method for
separating the volatile (E) and (Z) isomers. The use of a suitable capillary column, often with
a polar stationary phase, can achieve baseline separation. Mass spectrometry provides
definitive identification based on the fragmentation patterns of the isomers.

e High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the
separation of the isomers. A normal-phase or reverse-phase column can be used, and the
choice of the mobile phase is critical for achieving good resolution.

This technical guide provides a foundational understanding of 2-Methyl-1-phenyl-1-butene for
researchers and professionals in the chemical and pharmaceutical sciences. The synthetic
protocols and analytical methods described herein serve as a starting point for further
investigation and application of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8041276/
https://www.researchgate.net/publication/350001194_2-Phenyl-1_H_-pyrrole-3-carboxamide_as_a_New_Scaffold_for_Developing_5-HT_6_Receptor_Inverse_Agonists_with_Cognition-Enhancing_Activity
https://pubmed.ncbi.nlm.nih.gov/33705101/
https://www.benchchem.com/product/b12662574?utm_src=pdf-body
https://www.benchchem.com/product/b12662574?utm_src=pdf-body
https://www.benchchem.com/product/b12662574?utm_src=pdf-body
https://www.benchchem.com/product/b12662574?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12662574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

2. 2-Methyl-1-phenyl-1-butene | C11H14 | CID 2063383 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. chembk.com [chembk.com]

4. spectrabase.com [spectrabase.com]

5. Horner—Wadsworth—Emmons reaction - Wikipedia [en.wikipedia.org]
6. benchchem.com [benchchem.com]

7. Wittig reaction - Wikipedia [en.wikipedia.org]

8. Wittig/B—H insertion reaction: A unigue access to trisubstituted Z-alkenes - PMC
[pmc.ncbi.nlm.nih.gov]

9. Wittig Reaction [organic-chemistry.org]

10. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor
Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nim.nih.gov]

11. researchgate.net [researchgate.net]

12. 2-Phenyl-1 H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor
Inverse Agonists with Cognition-Enhancing Activity - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-1-phenyl-1-
butene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12662574#2-methyl-1-phenyl-1-butene-chemical-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12662574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

